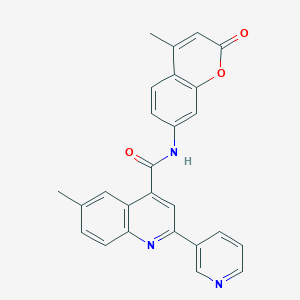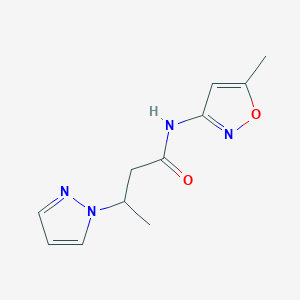![molecular formula C24H24ClN3O2 B6092097 N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride](/img/structure/B6092097.png)
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a suitable ketone under acidic conditions to form the indole core . The nitro group is introduced through nitration reactions, and the final amine is obtained through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes and pigments due to its indole structure.
Mecanismo De Acción
The mechanism of action of N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to various receptors, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Comparison: N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .
Propiedades
IUPAC Name |
N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.ClH/c1-17(14-18-8-4-2-5-9-18)25-16-23-24(19-10-6-3-7-11-19)21-15-20(27(28)29)12-13-22(21)26-23;/h2-13,15,17,25-26H,14,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDPIYWVIAAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-chlorophenyl)methyl]-N-[2-(3-hydroxypiperidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B6092017.png)
![1-[4-[(cycloheptylamino)methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6092029.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B6092047.png)
![1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6092054.png)
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B6092118.png)
![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6092131.png)

![4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6092146.png)
